Motilin (26-47), human, porcine

説明

Motilin (26-47), human, porcine is an endogenous motilin receptor ligand . It is produced in endocrine cells in the mucosa of the upper intestine . It plays a crucial role in the regulation of gastrointestinal (GI) motility and mediates the phase III of interdigestive migrating motor complex (MMC) in the stomach of humans, dogs, and house musk shrews through the specific motilin receptor .

Synthesis Analysis

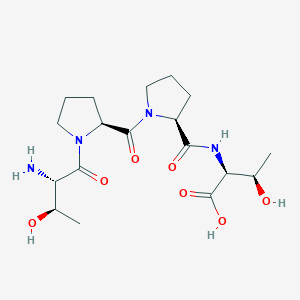

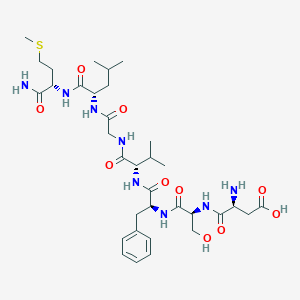

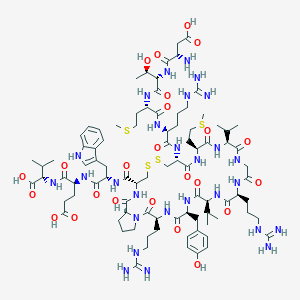

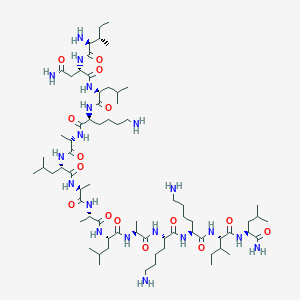

Motilin was identified in the 1970s from the mucosa of the porcine upper intestine as a stimulant of gastric motility . The primary sequence of porcine motilin was found to be a 22-amino acid peptide .Molecular Structure Analysis

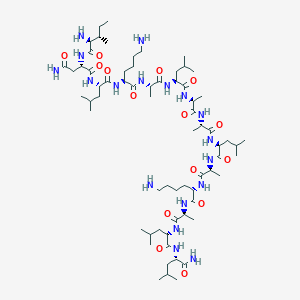

The molecular structure of Motilin (26-47), human, porcine is C120H188N34O35S . The sequence of this peptide is Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Met-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln .Chemical Reactions Analysis

Motilin selectively activates G(q) and G(13), stimulates G alpha (q)-dependent phosphoinositide (PI) hydrolysis and 1,4,5-trisphosphate (IP(3))-dependent Ca2+ release, and increases cytosolic free Ca2+ .Physical And Chemical Properties Analysis

Motilin (26-47), human, porcine has a molecular weight of 2699.07 and a formula of C120H188N34O35S . It is a solid substance with a white to off-white color .科学的研究の応用

Gut Motility Stimulation

Motilin is well-known for its role in stimulating motility in the gastrointestinal tract. This function is crucial for maintaining a healthy digestive system by aiding the movement of food through the gut .

Hunger Signaling

Research has expanded to explore Motilin’s impact on hunger signals. It is now considered a hunger hormone that can influence feeding behavior and appetite regulation .

Metabolic Processes Regulation

Studies have shown that Motilin also plays a role in regulating glucose and lipid metabolism, which could have implications for metabolic disorders .

Feeding Regulation in Aquaculture

Motilin has been studied as a novel orexigenic factor involved in feeding regulation in fish, particularly during the weaning phase, which could benefit aquaculture practices .

Hunger Biomarker in Fish

The application of Motilin as a biomarker for estimating hunger in juvenile fish during weaning phases has been explored, enhancing our understanding of its regulatory role in feeding .

Gastrointestinal Disorders Treatment

Due to its effects on gut motility, Motilin and its receptor are targets for treating gastrointestinal disorders such as gastroparesis .

作用機序

- Motilin is a 22-amino acid polypeptide hormone encoded by the MLN gene in humans . It is secreted by endocrine Mo cells (also known as M cells) in the crypts of the small intestine, particularly in the duodenum and jejunum.

- Role: Motilin plays a crucial role in controlling the inter-digestive migrating contractions of the gastrointestinal tract and stimulates endogenous release of the pancreas .

- These neurotransmitters contribute to gastrointestinal motility and coordination of muscle contractions .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

将来の方向性

Motilin and the motilin receptor have been studied intensely for their role in the control of gastrointestinal motility and as targets for treating hypomotility disorders . The past few years have seen a major surge in interest in motilin, as a series of studies have shown its relevance in the control of hunger and regulation of food intake in humans in both health and disease . Targeting the motilin receptor has therapeutic potential to treat hypomotility disorders, modulate hunger, and affect glucose metabolism .

特性

IUPAC Name |

5-amino-2-[[2-[[6-amino-2-[[4-amino-2-[[2-[[2-[[6-amino-2-[[2-[[5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C120H188N34O35S/c1-9-64(6)97(152-114(184)86-31-22-53-154(86)117(187)96(63(4)5)151-99(169)70(123)56-66-23-12-10-13-24-66)115(185)150-84(57-67-25-14-11-15-26-67)113(183)153-98(65(7)155)116(186)149-83(58-68-32-34-69(156)35-33-68)101(171)135-60-91(161)136-75(39-45-93(163)164)105(175)147-82(55-62(2)3)111(181)145-77(37-43-88(125)158)106(176)140-73(29-20-51-132-119(128)129)103(173)146-80(48-54-190-8)110(180)142-76(36-42-87(124)157)107(177)144-79(41-47-95(167)168)108(178)139-72(28-17-19-50-122)102(172)143-78(40-46-94(165)166)109(179)141-74(30-21-52-133-120(130)131)104(174)148-85(59-90(127)160)112(182)138-71(27-16-18-49-121)100(170)134-61-92(162)137-81(118(188)189)38-44-89(126)159/h10-15,23-26,32-35,62-65,70-86,96-98,155-156H,9,16-22,27-31,36-61,121-123H2,1-8H3,(H2,124,157)(H2,125,158)(H2,126,159)(H2,127,160)(H,134,170)(H,135,171)(H,136,161)(H,137,162)(H,138,182)(H,139,178)(H,140,176)(H,141,179)(H,142,180)(H,143,172)(H,144,177)(H,145,181)(H,146,173)(H,147,175)(H,148,174)(H,149,186)(H,150,185)(H,151,169)(H,152,184)(H,153,183)(H,163,164)(H,165,166)(H,167,168)(H,188,189)(H4,128,129,132)(H4,130,131,133) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRVABPNVHYXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C120H188N34O35S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2699.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Motilin (26-47), human, porcine | |

CAS RN |

52906-92-0 | |

| Record name | Motilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052906920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: How does motilin exert its effects on gastrointestinal motility?

A1: Motilin acts by binding to the motilin receptor (MLNR), a G protein-coupled receptor primarily located on smooth muscle cells and enteric neurons within the gastrointestinal tract [, , , ]. This binding triggers a cascade of intracellular signaling events leading to smooth muscle contraction and ultimately, the initiation of the migrating motor complex (MMC). [, ]

Q2: What is the role of the migrating motor complex (MMC), and how is motilin involved?

A2: The MMC is a cyclical pattern of gastrointestinal motility that occurs during fasting and plays a crucial role in clearing the stomach and small intestine of undigested food residues and secretions []. Motilin is considered a key regulator of the MMC, particularly in humans and dogs, as its plasma levels fluctuate in synchrony with MMC phases [, ]. []

Q3: Are there any other physiological effects of motilin besides its role in gastrointestinal motility?

A5: While motilin is primarily known for regulating gastrointestinal motility, research suggests potential roles in other physiological processes. For instance, studies have shown that motilin can induce gallbladder emptying in humans []. Additionally, motilin receptors have been found in other tissues, such as the brain, suggesting additional, yet to be fully elucidated functions [, ].

Q4: What is the molecular formula, weight, and amino acid sequence of motilin?

A4: Motilin is a 22-amino acid peptide. While the exact molecular formula and weight can vary slightly between species due to minor variations in amino acid sequence, porcine motilin, the first to be isolated and sequenced, has the following:

Q5: Which structural features of the motilin molecule are essential for its biological activity?

A8: The N-terminal region of motilin plays a crucial role in its biological activity []. Specifically, the aromatic rings of phenylalanine at position 1 (Phe1) and tyrosine at position 7 (Tyr7), along with the aliphatic side chains of valine at position 2 (Val2) and isoleucine at position 4 (Ile4), constitute the pharmacophore of motilin []. Modifications in these key residues can significantly impact motilin's binding affinity and potency.

Q6: How do structural modifications affect the ability of erythromycin and its derivatives to act as motilin receptor agonists?

A10: Erythromycin and its derivatives exert prokinetic effects by binding to the motilin receptor []. Structure-activity relationship studies have shown that specific modifications to the erythromycin molecule can influence its binding affinity and potency as a motilin receptor agonist []. These findings have been instrumental in developing more potent erythromycin derivatives lacking antibiotic properties for potential use in treating gastrointestinal motility disorders [].

Q7: What is known about the stability of motilin under various conditions?

A7: While the provided research doesn't explicitly detail the stability of motilin under various conditions, as a peptide hormone, it's generally susceptible to degradation by enzymes present in biological fluids. This susceptibility can impact its half-life and bioavailability.

Q8: Have any formulation strategies been explored to improve motilin stability or bioavailability?

A8: Although not explicitly mentioned in the provided research, various formulation strategies are commonly employed for peptide drugs like motilin to enhance their stability and bioavailability. These strategies can include:

Q9: What is the typical pharmacokinetic profile of motilin?

A13: While the provided research doesn't offer a comprehensive pharmacokinetic profile of motilin, studies indicate that it is rapidly cleared from circulation [].

Q10: How does the route of administration affect motilin's effects?

A14: The route of administration can significantly influence the pharmacokinetics and pharmacodynamics of motilin. Intravenous administration typically results in rapid onset of action but requires careful dosage considerations due to its potential for rapid degradation [].

Q11: What in vivo models are commonly used to study motilin's effects on gastrointestinal motility?

A15: Animal models, particularly dogs, have been extensively used in motilin research due to similarities in their MMC patterns with humans. Studies using dogs have helped elucidate the relationship between motilin and MMC, as well as the effects of motilin agonists and antagonists on gastrointestinal motility [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。